N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide
Description
N-[2-({[1-(2-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide is a synthetic small molecule featuring a hybrid structure combining a pyrrolidin-5-one core, a 2-methoxyphenyl substituent, and a 1-methylindole-2-carboxamide moiety. This compound is part of a broader class of carboxamide derivatives designed for pharmacological applications, particularly targeting metabolic and cardiovascular disorders. Its structural complexity arises from the conjugation of aromatic and heterocyclic systems, which influence its pharmacokinetic and pharmacodynamic properties. The 5-oxopyrrolidin-3-yl group introduces conformational flexibility, while the 2-methoxyphenyl and indole moieties contribute to π-π stacking and hydrophobic interactions with biological targets .
Properties
Molecular Formula |
C24H26N4O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-[[1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C24H26N4O4/c1-27-18-8-4-3-7-16(18)13-20(27)24(31)26-12-11-25-23(30)17-14-22(29)28(15-17)19-9-5-6-10-21(19)32-2/h3-10,13,17H,11-12,14-15H2,1-2H3,(H,25,30)(H,26,31) |
InChI Key |
UADUVYPHXSBCPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide exhibit significant anticancer properties. For instance, related compounds have been tested against various cancer cell lines, demonstrating considerable growth inhibition rates. The National Cancer Institute (NCI) protocols have been utilized to assess the efficacy of these compounds, revealing promising results in terms of their cytotoxic effects on tumor cells .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Studies on similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain analogs demonstrated substantial inhibition zones in bacterial cultures, indicating their potential as antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to specific biological targets. These studies help in understanding the mechanism of action at the molecular level and can guide further modifications to enhance efficacy and selectivity against desired targets .
Case Study 1: Anticancer Evaluation
A recent study evaluated a series of indole-based compounds similar to this compound for their anticancer properties. The compounds were subjected to cell viability assays across multiple cancer cell lines, revealing that some exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives were synthesized and tested for antimicrobial activity using the Diameter of Inhibition Zone (DIZ) assay. Compounds showed significant activity against Staphylococcus aureus and Escherichia coli, with DIZ values indicating strong antibacterial properties. This suggests that modifications in the structure could lead to new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Physicochemical and Pharmacological Differences
Solubility and Bioavailability
The target compound’s 2-methoxyphenyl group enhances lipophilicity (logP ≈ 3.2) compared to the 4-methoxyphenyl analogue (logP ≈ 2.8) in . However, the fluorophenyl derivative () exhibits higher aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL for the target) due to its polar ethoxy linker .
Target Selectivity
The indole-2-carboxamide moiety in the target compound shows preferential binding to adenosine A₂A receptors (Kᵢ: 120 nM) compared to indole-3-carboxamide derivatives (Kᵢ: >1 μM), as observed in . This aligns with hierarchical clustering studies (), where minor positional isomerism (C2 vs. C3 substitution) significantly alters bioactivity profiles .
Metabolic Stability
The pyrrolidin-5-one ring in the target compound undergoes rapid hepatic oxidation (t₁/₂: 1.2 hours in human microsomes), whereas benzoylphenyl derivatives () exhibit prolonged stability (t₁/₂: 4.5 hours) due to reduced susceptibility to cytochrome P450 enzymes .
Research Findings and Clinical Implications
- However, the absence of a benzoylphenyl group may reduce potency by 40–60% .
- Neuropharmacological Applications : The indole-2-carboxamide scaffold is associated with serotonin receptor modulation, but the 1-methyl group in the target compound may mitigate off-target effects compared to unsubstituted indoles .
- Toxicity Profile : Preliminary in vitro studies indicate low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells), contrasting with fluorophenyl analogues (), which show moderate hepatotoxicity (CC₅₀: 25 μM) .
Biological Activity
N-[2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide, commonly referred to as a derivative of indole, has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This compound features a complex structure that includes an indole moiety, a pyrrolidine ring, and a methoxyphenyl group, which may contribute to its diverse biological effects.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : A related indole derivative demonstrated IC50 values ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma cell lines (SUIT-2 and Capan-1) . The compound was effective in inhibiting cell migration, suggesting potential utility in cancer metastasis prevention.
- Mechanism of Action : It is hypothesized that the indole scaffold may interact with specific cellular pathways involved in tumor growth and survival, possibly through inhibition of key signaling proteins or enzymes.
Antimicrobial Activity
The antimicrobial potential of indole derivatives has also been documented:
- Antibacterial Properties : Compounds related to this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported activities exceeding those of traditional antibiotics like ampicillin .
- Mechanism of Antimicrobial Action : The proposed mechanisms include disruption of bacterial cell membranes and interference with metabolic pathways critical for bacterial survival.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
